1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is a synthetic organic compound that combines the structural features of oxadiazole and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with a chloromethyl ketone under acidic conditions to form the 1,2,4-oxadiazole ring.
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Attachment of the Carbazole Moiety: : The carbazole moiety can be introduced through a coupling reaction. One approach is to use a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The chloromethyl group is a reactive site for nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the chlorine atom, leading to the formation of new derivatives.
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the carbazole moiety. For example, oxidation can lead to the formation of carbazole-quinone derivatives, while reduction can yield dihydrocarbazole derivatives.
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Cyclization Reactions: : The presence of both oxadiazole and carbazole rings allows for potential cyclization reactions under appropriate conditions, leading to the formation of polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could produce a quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and the carbazole moiety is present in many biologically active compounds. This makes the compound a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry
In industry, the compound can be used in the development of advanced materials. For example, its structural features make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a hydrogen bond acceptor, while the carbazole moiety can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-carbazole: Lacks the tetrahydro modification, potentially altering its reactivity and bioactivity.
1-[5-(Methyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole: Substitution of the chloromethyl group with a methyl group, affecting its nucleophilicity.
1-[5-(Chloromethyl)-1,2,4-thiadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole: Replacement of the oxadiazole ring with a thiadiazole ring, which can influence its electronic properties and reactivity.
Uniqueness
The uniqueness of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole lies in its combination of the oxadiazole and carbazole moieties, providing a versatile scaffold for further functionalization and application in various fields. Its chloromethyl group offers a reactive site for further chemical modifications, enhancing its utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-(chloromethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-8-13-18-15(19-20-13)11-6-3-5-10-9-4-1-2-7-12(9)17-14(10)11/h1-2,4,7,11,17H,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKLUQFGVTPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NOC(=N4)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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